2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione
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Overview
Description
NSC 358266 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
The preparation of NSC 358266 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods often involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
NSC 358266 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 358266 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its potential therapeutic uses. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of NSC 358266 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and pathways, which can have various biological effects.
Comparison with Similar Compounds
NSC 358266 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with similar chemical structures or properties
Properties
CAS No. |
93272-50-5 |
---|---|
Molecular Formula |
C16H16N4O5 |
Molecular Weight |
344.32 g/mol |
IUPAC Name |
2-[4-hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N4O5/c21-11(10-18-9-7-17-16(18)20(24)25)4-3-8-19-14(22)12-5-1-2-6-13(12)15(19)23/h1-2,5-7,9,11,21H,3-4,8,10H2 |
InChI Key |
BRQUJCBURTYHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(CN3C=CN=C3[N+](=O)[O-])O |
Origin of Product |
United States |
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